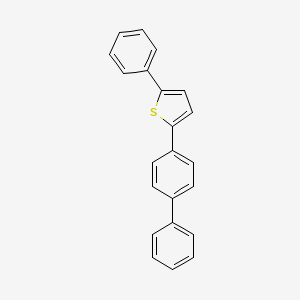
2-Biphenyl-4-yl-5-phenyl-thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Biphenyl-4-yl-5-phenyl-thiophene is a heterocyclic compound that features a thiophene ring substituted with biphenyl and phenyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-5-phenyl-thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Toluene, ethanol, or a mixture of water and organic solvents
Temperature: 80-100°C
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-Biphenyl-4-yl-5-phenyl-thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-Biphenyl-4-yl-5-phenyl-thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of 2-Biphenyl-4-yl-5-phenyl-thiophene involves its interaction with various molecular targets and pathways. The compound’s electronic properties, influenced by the thiophene ring and aromatic substituents, allow it to participate in electron transfer processes and interact with biological macromolecules. These interactions can lead to the modulation of enzyme activities, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features but different electronic properties.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: A thiophene derivative with an aldehyde functional group, used in organic electronics.
Uniqueness
2-Biphenyl-4-yl-5-phenyl-thiophene stands out due to its unique combination of biphenyl and phenyl substituents on the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C22H16S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-phenyl-5-(4-phenylphenyl)thiophene |
InChI |
InChI=1S/C22H16S/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-15-21(23-22)19-9-5-2-6-10-19/h1-16H |
Clé InChI |
TWPBOEAAPSTHPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



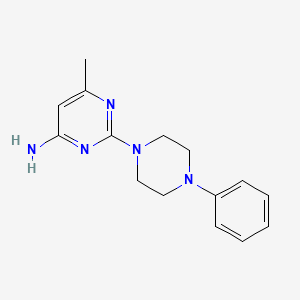
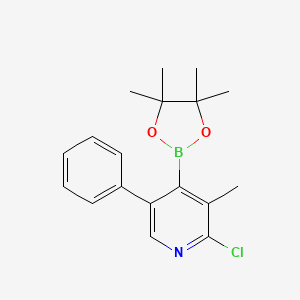
![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
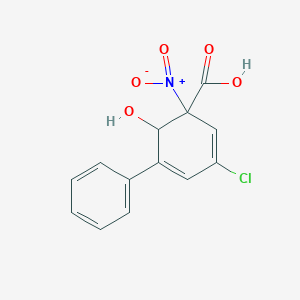
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[[5-carbamimidamido-1-[[3-carboxy-1-[[3-carboxy-1-[[1-carboxy-2-[2-[[[(1R,10S,12R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14796015.png)
![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)
![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)
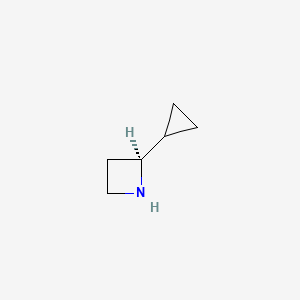
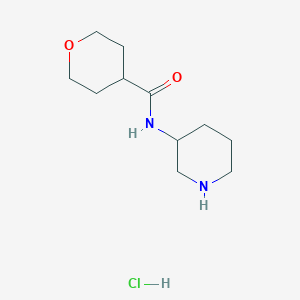
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14796062.png)
